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In the rapidly evolving field of gene editing, rigorous and accurate validation of CRISPR-Cas9-
mediated edits is paramount for researchers, scientists, and drug development professionals.
The two most prominent methods for this validation are the traditional Sanger sequencing and
the more recent Next-Generation Sequencing (NGS). This guide provides an objective
comparison of these two techniques, supported by experimental data, detailed protocols, and
visual workflows to aid in selecting the most appropriate method for your research needs.

At a Glance: Sanger vs. NGS for CRISPR Validation
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Next-Generation

Feature Sanger Sequencing .
Sequencing (NGS)
) o ) Massively parallel sequencing
o Chain-termination sequencing .
Principle of millions of DNA fragments

of a single DNA fragment.

simultaneously.

Primary Use in CRISPR
Validation

On-target validation in clonal
populations or analysis of
pooled populations with
software like TIDE.

Comprehensive on-target and
off-target analysis, and
guantification of editing
efficiency in pooled

populations.

Lower sensitivity; can detect

High sensitivity; can detect

rare variants present at

Sensitivity mutations present in ~15-20% ]
) frequencies as low as 1% or
of the population.[1][2][3][4]
even lower.[1][2]
High throughput; sequences
Low throughput; sequences o ]
Throughput millions of fragments in a

one fragment at a time.[5]

single run.[5]

Cost per Sample

Lower for a small number of

targets.

Higher for a small number of
targets, but more cost-effective

for large-scale analysis.[4][6]

Turnaround Time

Faster for a small number of

samples.

Can be longer due to library
preparation and sequencing
run times, but overall faster for

large numbers of targets.[7]

Data Analysis

Relatively straightforward;
visual inspection of
chromatograms or use of tools
like TIDE/ICE.

Complex; requires
bioinformatics expertise and
specialized software like
CRISPRess02.[5]

Detection of Off-Target Effects

Not suitable for genome-wide

off-target analysis.

The gold standard for
unbiased, genome-wide off-

target identification.[8]

© 2025 BenchChem. All rights reserved.

2/11

Tech Support


https://www.cd-genomics.com/resource-sanger-sequencing-vs-next-generation-sequencing.html
https://www.genscript.com/gene-news/sanger-sequencing-vs-next-generation-sequencing.html
https://www.integra-biosciences.com/global/en/blog/article/sanger-sequencing-vs-ngs
https://m.youtube.com/watch?v=7AHTXT4Y4rU
https://www.cd-genomics.com/resource-sanger-sequencing-vs-next-generation-sequencing.html
https://www.genscript.com/gene-news/sanger-sequencing-vs-next-generation-sequencing.html
https://m.youtube.com/watch?v=Yj9grPsRbQc
https://m.youtube.com/watch?v=Yj9grPsRbQc
https://m.youtube.com/watch?v=7AHTXT4Y4rU
https://sourcebioscience.com/ngs-v-sanger-sequencing/
https://www.youtube.com/watch?v=Wpww8bb63zU
https://m.youtube.com/watch?v=Yj9grPsRbQc
https://sg.idtdna.com/pages/technology/crispr/crispr-genome-editing/crispr-detection/next-generation-sequencing
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13812398?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Can identify insertions and

] ] Provides detailed information
deletions (indels), but has

Indel Detection on the variety and frequency of

limitations with complex ) )
) different indels.[9][10]
mixtures.

Experimental Workflows

To better understand the practical application of each method, the following diagrams illustrate
the typical experimental workflows for CRISPR validation using Sanger sequencing and NGS.
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Sanger Sequencing Workflow

CRISPR-edited cell population

Genomic DNA Extraction

'

PCR Amplification of Target Locus

'
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'

Sanger Sequencing

'
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Caption: Sanger sequencing workflow for CRISPR validation.
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NGS Workflow for CRISPR Validation
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:

PCR Amplification (On-target & Off-target sites)

:
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:
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:
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Caption: NGS workflow for CRISPR validation.

Experimental Protocols

Sanger Sequencing-Based Validation of CRISPR Edits
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This protocol outlines the steps for validating CRISPR edits using Sanger sequencing followed
by analysis with a tool like Inference of CRISPR Edits (ICE).[11]

. Genomic DNA Extraction:

Harvest the CRISPR-edited and control (unedited) cells.

Extract genomic DNA using a commercially available kit or a standard phenol-chloroform
extraction protocol.

. PCR Amplification of the Target Locus:

Design primers flanking the CRISPR target site, typically amplifying a region of 400-800
base pairs.

Perform PCR using a high-fidelity polymerase to amplify the target region from both the
edited and control genomic DNA.

Verify the PCR product size by running a small amount on an agarose gel.

. PCR Product Purification:

Purify the PCR products to remove primers, dNTPs, and other reaction components. This
can be done using a PCR purification kit or enzymatic cleanup.

. Sanger Sequencing:

Submit the purified PCR products for Sanger sequencing. Typically, sequencing is performed
with one of the PCR primers.

. Data Analysis using TIDE or ICE:

Upload the sequencing trace files (.ab1l files) from both the edited and control samples to the
online TIDE (Tracking of Indels by DEcomposition) or ICE (Inference of CRISPR Edits)
analysis tool.[12]

The software will analyze the chromatograms to identify and quantify the frequency of
insertions and deletions (indels) in the edited population.
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NGS-Based On-Target and Off-Target Validation of
CRISPR Edits

This protocol provides a general workflow for using NGS to comprehensively validate CRISPR
edits.

1. Genomic DNA Extraction:
o Extract high-quality genomic DNA from the CRISPR-edited and control cell populations.
2. Target Amplification (On-target and Predicted Off-target Sites):

» Design primers to amplify the on-target site and a panel of predicted off-target sites. Off-
target prediction can be done using various online tools.

e For unbiased off-target analysis, methods like GUIDE-seq or CIRCLE-seq can be employed
prior to this step to identify potential off-target locations.[8]

o Amplify these regions using a two-step PCR approach. The first PCR uses target-specific
primers, and the second PCR adds sequencing adapters and barcodes for multiplexing.

3. Library Preparation and Quantification:

e Pool the barcoded PCR products to create a sequencing library.

» Purify and quantify the library to ensure it meets the requirements for NGS.
4. Next-Generation Sequencing:

e Sequence the prepared library on an NGS platform (e.g., lllumina MiSeq or iSeq). The
choice of platform will depend on the required sequencing depth and number of samples.

5. Bioinformatics Analysis:
o Demultiplex the sequencing reads based on the barcodes.

o Use a specialized software tool like CRISPRess02 to align the reads to the reference
genome and analyze the editing outcomes.
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e The analysis will provide detailed information on:
o The percentage of reads with indels (editing efficiency) at the on-target site.
o The spectrum and frequency of different indel types.

o The presence and frequency of editing at the analyzed off-target sites.

In-Depth Comparison
Sensitivity and Quantitative Analysis

Sanger sequencing has a limited ability to detect low-frequency variants. When analyzing a
mixed population of cells, it can typically only detect indels that are present in at least 15-20%
of the alleles.[1][2][3][4] While software tools like TIDE and ICE can deconvolve Sanger
sequencing traces to estimate indel frequencies, their accuracy decreases with lower editing
efficiencies and complex indel patterns.

NGS, with its massively parallel sequencing approach, offers far greater sensitivity. It can
reliably detect and quantify variants that are present at frequencies as low as 1% or even
lower, depending on the sequencing depth.[1][2] This high sensitivity is crucial for accurately
determining editing efficiency and for detecting rare off-target events.

Throughput and Scalability

Sanger sequencing is a low-throughput method, analyzing a single DNA fragment at a time.[5]
This makes it suitable for validating a small number of clonal cell lines or for a quick screen of a
few on-target sites.

NGS is a high-throughput technology that can sequence millions of DNA fragments
simultaneously.[5] This allows for the analysis of hundreds to thousands of target sites (both
on- and off-target) across multiple samples in a single run, making it highly scalable for large-
scale CRISPR screens and comprehensive off-target profiling.

Cost Considerations

For a small number of samples and targets, Sanger sequencing is generally more cost-
effective.[6] The cost per sample for NGS is higher for low-throughput projects. However, as
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the number of targets and samples increases, the cost per target for NGS decreases
significantly, making it more economical for comprehensive analyses.[4]

Off-Target Analysis

One of the major limitations of Sanger sequencing is its inability to perform genome-wide off-
target analysis. It can only be used to check for edits at specific, pre-defined loci.

NGS is the gold standard for assessing off-target effects.[8] Unbiased, whole-genome
sequencing can identify off-target mutations anywhere in the genome. More targeted
approaches, such as GUIDE-seq and CIRCLE-seq followed by NGS, can enrich for and identify
off-target cleavage sites with high sensitivity.[8]

Conclusion: Choosing the Right Tool for the Job

The choice between Sanger sequencing and NGS for CRISPR validation depends on the
specific goals of the experiment.

Sanger sequencing is a valuable tool for:

e Rapid and cost-effective screening of on-target editing efficiency in pooled cell populations
using analysis tools like TIDE or ICE.

» Confirmation of specific edits in isolated clonal cell lines where a single, clean sequence is
expected.

NGS is the preferred method for:

o Comprehensive and quantitative analysis of on-target editing outcomes, providing a detailed
profile of all indel types and their frequencies.

» Unbiased, genome-wide identification and quantification of off-target effects, which is critical
for therapeutic applications and ensuring the safety of gene editing.

e High-throughput screening of CRISPR libraries.

In many research workflows, a combination of both methods is employed. Sanger sequencing
can be used for initial, rapid screening, while NGS is used for more in-depth validation of lead
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candidates and for comprehensive safety assessment. By understanding the strengths and

limitations of each technique, researchers can design a robust and efficient CRISPR validation

strategy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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